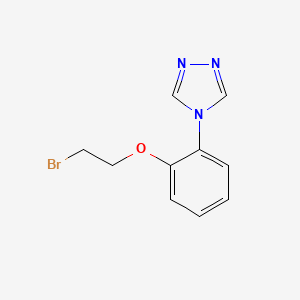
Oxazol-4-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazol-4-ylboronic acid is a boronic acid derivative used in organic chemistry and related fields . It has the molecular formula C3H4BNO3 and a molecular weight of 112.88 g/mol .
Synthesis Analysis
Isoxazol-4-ylboronic acid is a reagent that offers an easy DNA-compatible cyanomethylation procedure with high yield . The reaction of cyanomethylation of the heteroaryl halides or triflates proceeds by a tandem process involving palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation .Molecular Structure Analysis
The molecular structure of Oxazol-4-ylboronic acid consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis
Oxazol-4-ylboronic acid is involved in various chemical reactions. For instance, it is used as a reagent in the cyanomethylation of heteroaryl halides or triflates . This process involves a tandem process of palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation .Physical And Chemical Properties Analysis
Oxazol-4-ylboronic acid has a molecular weight of 112.88 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 113.0284232 g/mol . The topological polar surface area is 66.5 Ų .Wirkmechanismus
Target of Action
Oxazol-4-ylboronic acid is primarily used as a reagent in the process of DNA-compatible cyanomethylation . It interacts with (hetero)aryl halides or triflates, which are its primary targets . These targets play a crucial role in the formation of new chemical entities through a process known as Suzuki–Miyaura coupling .
Mode of Action
The interaction of Oxazol-4-ylboronic acid with its targets involves a tandem process. This process includes palladium-mediated Suzuki–Miyaura coupling and base-promoted isoxazole fragmentation . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The biochemical pathways affected by Oxazol-4-ylboronic acid are primarily related to the cyanomethylation of (hetero)aryl halides or triflates . The process of cyanomethylation involves the addition of a cyano group (-CN) to a molecule, thereby altering its structure and properties. The downstream effects of this process can lead to the efficient conversion of heteroaryl halides and aryl triflates into corresponding products .
Pharmacokinetics
It is known to be a solid, bench-stable reagent that is well soluble in polar solvents . This suggests that it may have good bioavailability for use in chemical reactions.
Result of Action
The result of Oxazol-4-ylboronic acid’s action is the efficient conversion of heteroaryl halides and aryl triflates into corresponding products . After the reaction, the product can be converted into the corresponding carboxylic acids . This transformation is crucial in the synthesis of new chemical entities.
Action Environment
The action of Oxazol-4-ylboronic acid can be influenced by various environmental factors. For instance, the presence of palladium, a catalyst, is essential for the Suzuki–Miyaura coupling process . Additionally, the solubility of Oxazol-4-ylboronic acid in polar solvents suggests that the solvent environment can significantly impact its efficacy and stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-oxazol-4-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-1-8-2-5-3/h1-2,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVMUAJKHQHWNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC=N1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



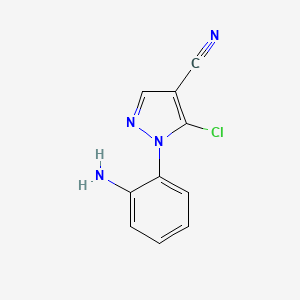

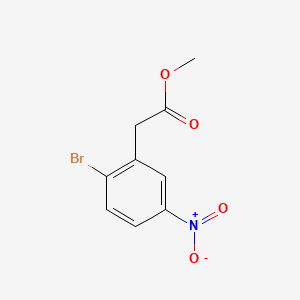
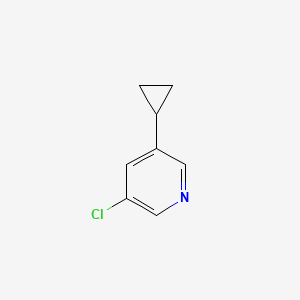
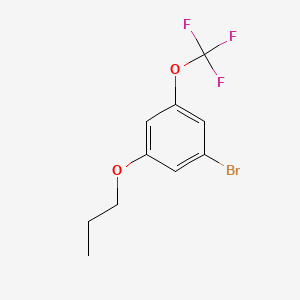
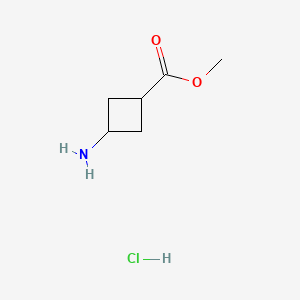

![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)
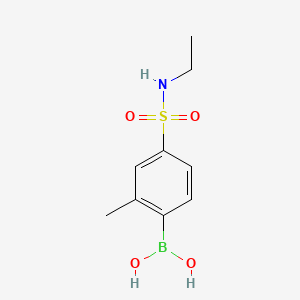
![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)
![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)
